Parishin C

説明

作用機序

パリシンCは、さまざまな分子標的と経路を通じてその効果を発揮します. 酸化ストレスと炎症を抑制することが示されており、これらは神経保護効果における重要な因子です . さらに、パリシンCは、アミロイドβオリゴマーによって誘発される損傷からNMDA受容体電流を保護することにより、長期増強の抑制を防ぎます . このメカニズムは、神経変性疾患の治療における潜在的な用途にとって重要です。

生化学分析

Biochemical Properties

Parishin C plays a significant role in biochemical reactions, particularly in the context of its neuroprotective effects. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound interacts with antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress. These interactions highlight the compound’s ability to modulate inflammatory and oxidative pathways, contributing to its neuroprotective properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage by enhancing the expression of antioxidant enzymes. It also modulates cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating genes involved in antioxidant defense and downregulating those associated with inflammation. These cellular effects contribute to the overall neuroprotective and anti-inflammatory properties of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of COX-2 and iNOS, reducing the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. Additionally, this compound enhances the activity of antioxidant enzymes like SOD and catalase by increasing their expression and activity. This dual action of inhibiting pro-inflammatory enzymes and enhancing antioxidant defenses underlies the compound’s neuroprotective effects. Moreover, this compound modulates gene expression by influencing transcription factors such as NF-κB, leading to reduced inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its bioactivity over extended periods. Its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have demonstrated that continuous administration of this compound leads to sustained neuroprotective effects, with improvements in neuronal function and reductions in oxidative stress and inflammation observed over weeks to months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert significant neuroprotective effects without any adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidation of this compound, while conjugation reactions involving glucuronidation and sulfation facilitate its excretion. These metabolic pathways ensure the efficient clearance of this compound from the body, preventing its accumulation and potential toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) facilitate the cellular uptake and efflux of this compound. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms ensure that this compound reaches its target sites within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation. Additionally, this compound can be found in the mitochondria, where it enhances the activity of mitochondrial antioxidant enzymes and protects against mitochondrial dysfunction. Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific subcellular compartments, optimizing its therapeutic effects .

準備方法

合成経路と反応条件: パリシンCは、天麻の抽出によって合成することができます. 抽出プロセスでは、弱酸性環境を使用してパリシンの移動速度を向上させることにより、原料と水性抽出物におけるガストロジンとパリシンの含有量の一貫性を確保します . 抽出条件は、パリシンがガストロジンに変換されるのを防ぎ、抽出物中のパリシンの含有量を高く維持するように最適化されています .

工業生産方法: パリシンCの工業生産には、高性能液体クロマトグラフィー(HPLC)と質量分析(MS)を使用して、化合物の同時定量と薬物動態学を行います . この方法は、最小限のサンプル前処理手順と短い分析ランタイムを使用することで、アッセイスループットを最大化します .

化学反応の分析

反応の種類: パリシンCは、酸化、還元、置換反応など、さまざまな化学反応を起こします

一般的な試薬と条件: パリシンCを含む反応で使用される一般的な試薬には、抽出用の弱酸やクロマトグラフィー分離用のさまざまな溶媒などがあります . 条件は、化合物の完全性を維持し、分解を防ぐように最適化されています。

生成される主な生成物: パリシンCを含む反応から生成される主な生成物には、パリシンA、パリシンB、パリシンEなどの誘導体があります . これらの誘導体は、生物活性があり、同様の薬理学的特性を持っています。

4. 科学研究への応用

パリシンCは、次のような幅広い科学研究への応用があります:

科学的研究の応用

Parishin C has a wide range of scientific research applications, including:

類似化合物との比較

パリシンCは、パリシンA、パリシンB、パリシンEなどの類似化合物の中でユニークです . これらの化合物はすべて、天麻に見られるポリフェノール性グルコシドですが、パリシンCは、その特異的な神経保護効果と抗うつ効果によって際立っています . 類似の化合物は、いくつかの薬理学的特性を共有していますが、特定の生物活性と分子標的は異なります。

類似化合物:

- パリシンA

- パリシンB

- パリシンE

特性

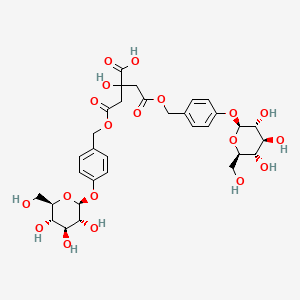

IUPAC Name |

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVCHAWVCIWVLP-KDSCYBBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113451 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174972-80-6 | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174972-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-3-hydroxy-1,5-dioxo-1,5-pentanediylbis(oxymethylene-4,1-phenylene) bis-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)